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molecular formula C10H16O B2703888 (2E)-2-(2-Methylpropylidene)cyclohexanone CAS No. 66806-69-7

(2E)-2-(2-Methylpropylidene)cyclohexanone

Cat. No. B2703888
M. Wt: 152.237
InChI Key: WVANVZNUDWLCTQ-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04499306

Procedure details

While stirring a mixture of 52.5 g (0.536 mol) of cyclohexanone and 13.5 g (0.188 mol) of isobutylaldehyde, a solution prepared by dissolving 2.2 g of sodium hydroxide in 50 ml of methanol is dropwise added to the mixture at a temperature of from room temperature to 40° C., and reacted at room temperature for 2 hours. After the reaction, 20 ml of benzene was added, and the reaction mixture was washed three times with 100 ml of water. From the organic layer, benzene and unreacted cyclohexanone were recovered by distillation, and the distillation was continued, whereby 2-isobutylidene cyclohexanone was obtained in the yield of 37% (based on the isobutylaldehyde) under reduced pressure of 6 mmHg at a temperature of from 95° to 105° C.
Quantity
52.5 g
Type
reactant
Reaction Step One
[Compound]
Name
isobutylaldehyde
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-].[Na+].[CH:10]1[CH:15]=[CH:14]C=CC=1.[CH3:16]O>>[CH:16](=[C:2]1[CH2:3][CH2:4][CH2:5][CH2:6][C:1]1=[O:7])[CH:15]([CH3:14])[CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
52.5 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
isobutylaldehyde
Quantity
13.5 g
Type
reactant
Smiles
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
While stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a solution prepared
ADDITION
Type
ADDITION
Details
is dropwise added to the mixture at a temperature of from room temperature to 40° C.
CUSTOM
Type
CUSTOM
Details
reacted at room temperature for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
the reaction mixture was washed three times with 100 ml of water
DISTILLATION
Type
DISTILLATION
Details
From the organic layer, benzene and unreacted cyclohexanone were recovered by distillation
DISTILLATION
Type
DISTILLATION
Details
the distillation

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)=C1C(CCCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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